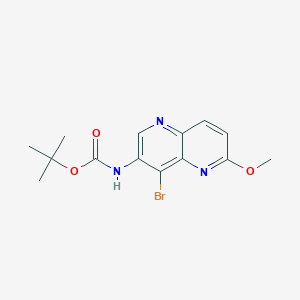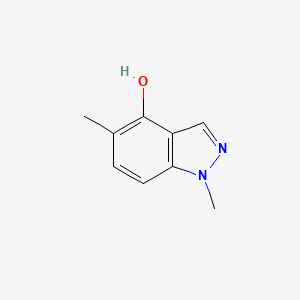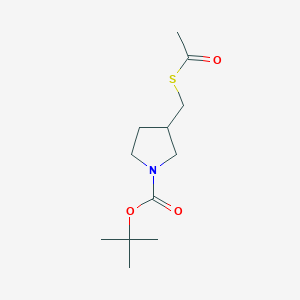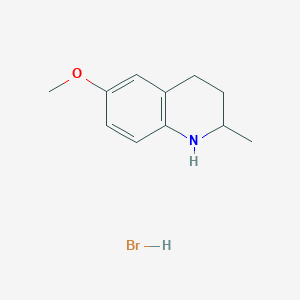
tert-Butyl (4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate
Descripción general
Descripción
“tert-Butyl (4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate” is a chemical compound that falls under the category of 1,5-naphthyridine derivatives . These heterocycles are of significant importance in the field of medicinal chemistry as many of them exhibit a variety of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, like the compound , involves various strategies . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The molecular structure of “this compound” is derived from the 1,5-naphthyridine core structure . The 1,5-naphthyridine system is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
1,5-naphthyridine derivatives, including “this compound”, exhibit reactivity with electrophilic or nucleophilic reagents . They can undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found in chemical databases .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Zlatoidský and Gabos (2009) described the synthesis of compounds like tert-butyl (4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate through the lithiation of tert-butylamines, indicating its potential in organic synthesis processes (Zlatoidský & Gabos, 2009).
- A study by 林昭蓉 (2006) synthesized derivatives of naphthyridine, similar to this compound, and explored their cytotoxicity, highlighting their significance in medicinal chemistry research (林昭蓉, 2006).
Applications in Organic Photovoltaic Materials
- Chmovzh and Rakitin (2021) worked on tert-butyl carbamate derivatives for the production of organic photovoltaic materials, suggesting a potential application of this compound in this field (Chmovzh & Rakitin, 2021).
Antimycobacterial Activities
- Sriram et al. (2007) synthesized naphthyridine-3-carboxylic acids, which are structurally related to this compound, and evaluated them for antimycobacterial activities. This indicates potential research applications of such compounds in studying antimycobacterial agents (Sriram et al., 2007).
Other Related Studies
- Other studies have focused on the synthesis and properties of compounds structurally similar to this compound, indicating a broad range of potential applications in various fields of chemical research (Padwa et al., 2003), (Baillargeon et al., 2017), (Bouzard et al., 1989).
Direcciones Futuras
The future directions in the research of 1,5-naphthyridine derivatives like “tert-Butyl (4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate” could involve exploring their synthesis, reactivity, and applications further . Given their significance in medicinal chemistry, there could be potential for discovering new biological activities and applications .
Propiedades
IUPAC Name |
tert-butyl N-(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O3/c1-14(2,3)21-13(19)17-9-7-16-8-5-6-10(20-4)18-12(8)11(9)15/h5-7H,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQJWBIMGMDUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C2C=CC(=NC2=C1Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3102304.png)
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3102308.png)
![5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3102310.png)
![5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3102313.png)

![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3102338.png)


![7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3102358.png)
![4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3102361.png)
![8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride](/img/structure/B3102370.png)


